molecular formula C13H16BClF2O2 B13502128 2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13502128
M. Wt: 288.53 g/mol
InChI Key: SFYVOXAFBXCILT-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with organoboron compounds in the presence of a palladium catalyst.

    Transesterification: The boronic ester can undergo transesterification with diols, which is used to assess the stability of the boronic ester.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: In the development of bioconjugates and probes for biological studies.

    Medicine: For the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through the Suzuki-Miyaura coupling mechanism, which involves:

    Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)phenylboronic acid
  • 2-(Phenyl)-1,3,2-dioxaborolane

Uniqueness

2-(2-Chloro-3-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its difluoromethyl group, which imparts distinct electronic properties, enhancing its reactivity and stability in coupling reactions compared to other boronic esters.

Properties

Molecular Formula

C13H16BClF2O2

Molecular Weight

288.53 g/mol

IUPAC Name

2-[2-chloro-3-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3

InChI Key

SFYVOXAFBXCILT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)Cl

Origin of Product

United States

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